5-Chloro-1-(b-D-arabinofuranosyl)cytidine
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Overview
Description
5-Chloro-1-(β-D-arabinofuranosyl)cytidine: is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to cytidine, a naturally occurring nucleoside, but features a chlorine atom at the 5-position and an arabinofuranosyl sugar moiety instead of the ribose found in cytidine. These modifications confer unique biological properties, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine typically involves the chlorination of cytidine derivatives followed by glycosylation with arabinose derivatives. One common method includes the following steps:
Chlorination: Cytidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine to introduce the chlorine atom at the 5-position.
Glycosylation: The chlorinated cytidine derivative is then reacted with a protected arabinose derivative under acidic conditions to form the arabinofuranosyl moiety.
Deprotection: The final step involves the removal of protecting groups to yield 5-Chloro-1-(β-D-arabinofuranosyl)cytidine in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and glycosylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-(β-D-arabinofuranosyl)cytidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the sugar moiety.
Hydrolysis Products: Free arabinose and chlorinated cytidine derivatives.
Scientific Research Applications
5-Chloro-1-(β-D-arabinofuranosyl)cytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine involves its incorporation into nucleic acids, where it interferes with normal nucleic acid synthesis and function. The chlorine atom at the 5-position and the arabinofuranosyl sugar moiety contribute to its unique properties:
Molecular Targets: The compound targets DNA and RNA polymerases, inhibiting their activity.
Pathways Involved: It disrupts the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Cytarabine (1-β-D-arabinofuranosylcytosine): Similar structure but lacks the chlorine atom at the 5-position.
Gemcitabine (2’,2’-difluoro-2’-deoxycytidine): Contains fluorine atoms at the 2’-position of the sugar moiety.
Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine): Features a fluorine atom at the 2-position of the adenine base.
Uniqueness: 5-Chloro-1-(β-D-arabinofuranosyl)cytidine is unique due to the presence of the chlorine atom at the 5-position, which enhances its biological activity and specificity. This modification distinguishes it from other nucleoside analogs and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
4-amino-5-chloro-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6+,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVQBRIYOQFDZ-MNCSTQPFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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